molecular formula C17H14BrFN2S B2563543 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide CAS No. 1039432-91-1

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide

Cat. No.: B2563543
CAS No.: 1039432-91-1
M. Wt: 377.28
InChI Key: MPTCZCSIDBFGLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide” is a chemical compound with the molecular formula C17H14BrFN2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Imidazole derivatives, in general, are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.281 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been a subject of interest in chemical synthesis. Studies have explored the synthesis of novel compounds incorporating the imidazo[2,1-b]thiazole moiety, such as the synthesis of novel imidazothiazole sulfides and sulfones, which displayed significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). Another study highlighted the unusual [6-5] fused-ring system in the structure of a similar compound, emphasizing its unique molecular scaffold (Gallagher et al., 2007).

Anticancer and Antioxidant Properties

Research has focused on evaluating the anticancer and antioxidant properties of derivatives of this compound. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and showed potent anticancer activity, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). The synthesis and biological evaluation of alkoxyphthalimide derivatives of imidazo[2,1-b]thiazole also revealed their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, Hussain, & Talesara, 2011). Moreover, the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives showed effectiveness as radiosensitizers and anticarcinogenic compounds (Majalakere et al., 2020).

Fluorescence and Sensor Applications

The compound's derivatives have been utilized in the development of sensors and in studies related to fluorescence. For example, a study on the synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers also highlighted their potential use in detecting and studying intracellular Al3+ due to their strong fluorescence when coordinated to Al3+ (Lambert et al., 2000).

Properties

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTCZCSIDBFGLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.